4,6-Dichlorobenzo[d]oxazole-2-thiol
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Overview
Description
4,6-Dichlorobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 4 and 6, along with a thiol group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichlorobenzo[d]oxazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by chlorination. The reaction typically proceeds as follows:
Step 1: 2-aminophenol is dissolved in methanol and reacted with potassium hydroxide.
Step 2: Carbon disulfide is added to the reaction mixture, forming the intermediate benzo[d]oxazole-2-thiol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Dichlorobenzo[d]oxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-dichlorobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects. The chlorine atoms may also enhance the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-thiol: Lacks the chlorine atoms at positions 4 and 6.
4-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 4.
6-Chlorobenzo[d]oxazole-2-thiol: Contains a single chlorine atom at position 6.
Uniqueness
4,6-Dichlorobenzo[d]oxazole-2-thiol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
4,6-Dichlorobenzo[d]oxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique structure featuring chlorine atoms at positions 4 and 6 and a thiol group at position 2. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.
The compound can be synthesized through several methods, one of which involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by chlorination. The general synthetic route is as follows:
- Dissolve 2-aminophenol in methanol and react with potassium hydroxide.
- Add carbon disulfide to form an intermediate benzo[d]oxazole-2-thiol.
- Chlorinate the intermediate using thionyl chloride or phosphorus pentachloride to yield this compound.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues in proteins, thereby inhibiting their function. This interaction can disrupt various cellular processes, leading to antimicrobial or anticancer effects. The presence of chlorine atoms enhances the compound’s reactivity and binding affinity to specific molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a comprehensive review on oxazole derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Candida albicans | 1.6 |
Candida tropicalis | 3.2 |
Aspergillus niger | 1.6 |
Escherichia coli | 20 mm inhibition |
In comparative studies, derivatives of oxazole compounds exhibited varying degrees of effectiveness against different microbial strains, indicating that structural modifications significantly impact biological activity .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds similar to this compound showed promising results in reducing tumor growth in xenograft models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of a series of benzoxazole derivatives, including this compound, against Pseudomonas aeruginosa. The compound exhibited a notable reduction in pyocyanin production and quorum sensing signals, indicating its potential as an antibiotic adjuvant .
- Cytotoxicity Assessment : In another investigation assessing cytotoxicity against human cell lines (A549 adenocarcinoma), the compound demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations .
Properties
IUPAC Name |
4,6-dichloro-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFXLQGFXFSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=S)N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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